Fmoc-D-Prolyl chloride is a derivative of proline that is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It features the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which provides stability and ease of removal during the synthesis process. This compound is essential for producing peptides with specific configurations and functionalities, making it a valuable tool in biochemical research and pharmaceutical development.
Fmoc-D-Prolyl chloride is synthesized from the corresponding Fmoc-protected proline derivative. The synthesis typically involves the chlorination of Fmoc-D-proline using reagents such as thionyl chloride or oxalyl chloride, which facilitate the formation of the chloride functional group. This transformation allows for further reactions that are crucial in peptide coupling processes.
Fmoc-D-Prolyl chloride is classified as an amino acid derivative. It falls under the category of protecting groups in organic chemistry, specifically designed for use in peptide synthesis. The Fmoc group is known for its compatibility with various reaction conditions, making it a preferred choice over other protecting groups like Boc (tert-butyloxycarbonyl).
The synthesis of Fmoc-D-Prolyl chloride typically follows these steps:
The molecular structure of Fmoc-D-Prolyl chloride can be represented as follows:
The structure features:
Fmoc-D-Prolyl chloride participates in several key reactions during peptide synthesis:
The mechanism by which Fmoc-D-Prolyl chloride acts during peptide synthesis involves several steps:
This mechanism allows for efficient coupling reactions in SPPS, where rapid deprotection and coupling cycles are essential for synthesizing complex peptides.
Fmoc-D-Prolyl chloride is primarily used in:
The evolution of 9-fluorenylmethyloxycarbonyl (fluorenylmethyloxycarbonyl) protecting group chemistry marked a paradigm shift in solid-phase peptide synthesis (SPPS), overcoming critical limitations of earlier tert-butyloxycarbonyl/benzyl strategies. Prior to fluorenylmethyloxycarbonyl adoption, tert-butyloxycarbonyl SPPS required highly corrosive anhydrous hydrogen fluoride for final deprotection and resin cleavage, posing significant safety risks and material compatibility challenges [1] [8]. The introduction of the base-labile fluorenylmethyloxycarbonyl group by Carpino and Han in 1972 enabled orthogonal protection schemes where acid-labile side-chain protections (e.g., tert-butyl) remained intact during iterative N-terminal deprotections [1]. This orthogonality facilitated synthetic access to complex peptides containing post-translationally modified residues and paved the way for automated synthesizers, as fluorenylmethyloxycarbonyl cleavage with piperidine released dibenzofulvene—a UV-active chromophore allowing real-time reaction monitoring [1] [5]. By the mid-1990s, economies of scale from multiton production of therapeutic peptides cemented fluorenylmethyloxycarbonyl SPPS as the industry standard, representing >80% of contemporary peptide synthesis workflows [1].
Table 1: Comparative Analysis of Protecting Group Strategies in SPPS
Parameter | tert-butyloxycarbonyl/Benzyl | fluorenylmethyloxycarbonyl/tert-butyl |
---|---|---|
N-α Deprotection Reagent | Trifluoroacetic acid | Piperidine (20–50% in dimethylformamide) |
Side-Chain Protection | Benzyl derivatives | tert-Butyl derivatives |
Cleavage Conditions | Anhydrous hydrogen fluoride | Trifluoroacetic acid-based cocktails |
Orthogonality | Limited | High |
Automation Compatibility | Moderate | High |
Dominant Era | 1960s–1980s | 1990s–Present |
Fluorenylmethyloxycarbonyl-D-prolyl chloride (chemical structure: C₂₀H₁₈ClNO₃; molecular weight: 355.82 g/mol) serves as a high-reactivity derivative designed for efficient incorporation of D-proline—a non-proteinogenic amino acid—into peptide chains. Its molecular architecture combines three critical elements: the acid-stable fluorenylmethyloxycarbonyl N-α protection, the stereoinverted proline backbone, and the acyl chloride moiety enabling rapid nucleophilic substitution [4] [9]. As an acid chloride, it exhibits markedly higher coupling kinetics compared to carbodiimide-activated analogues, achieving near-quantitative acylation yields within 5–15 minutes in aprotic solvents like dichloromethane or dimethylformamide [9]. This reactivity profile minimizes racemization risks during segment condensation, preserving the crucial D-configuration at the α-carbon. Commercial specifications require enantiomeric purity ≥99.9% (validated by chiral high-performance liquid chromatography), acetic acid content <0.02%, and free amine content <0.2% to prevent chain termination or sequence errors [1] [4]. The compound typically presents as a white crystalline powder with characteristic optical rotation [α]D²⁰ = +32 ± 3° (c=1 in dimethylformamide), serving as a key quality control metric [4]. Applications prominently include synthesis of cyclic therapeutic peptides (e.g., complement C5a receptor antagonists) and β-turn inducers where D-proline’s conformational constraints are structurally indispensable [7].
Table 2: Physicochemical Specifications of Fluorenylmethyloxycarbonyl-D-Prolyl Chloride
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₂₀H₁₈ClNO₃ | High-resolution mass spectrometry |
Molecular Weight | 355.82 g/mol | — |
Purity | ≥99.9% (chiral high-performance liquid chromatography) | Chiral high-performance liquid chromatography |
Optical Rotation | [α]D²⁰ = +32 ± 3° (c=1, dimethylformamide) | Polarimetry |
Free Amine Content | <0.2% | Thin-layer chromatography/ninhydrin |
Melting Point | 110–118°C | Differential scanning calorimetry |
Storage Conditions | 0–8°C under inert atmosphere | — |
The D-proline configuration exerts profound influences on peptide conformation and biological activity through three primary mechanisms: induction of cis-amide bonds, stabilization of β-turns, and resistance to proteolysis. Unlike L-proline, which adopts trans-amide bonds in ~80% of peptide contexts, D-proline exhibits a strong thermodynamic preference for cis-amide bonds (ΔG ≈ –2.3 kcal/mol) due to steric repulsion between the fluorenylmethyloxycarbonyl group and the carbonyl oxygen in the trans state [6] [8]. This preference propagates through adjacent residues, forcing peptide backbones into type II polyproline helices and βVI-turns—structures inaccessible to L-configured analogues [6]. In cyclic peptides such as PMX205 (cyclo[-(D-Arg-D-Pro-D-Thr-D-Phe-)], D-proline’s conformational constraints position pharmacophore residues into spatially optimized orientations for receptor engagement, enhancing complement C5a receptor binding affinity 100-fold versus all-L variants [7]. Additionally, the D-configuration confers enzymatic stability by evading recognition by proline-specific peptidases like dipeptidyl peptidase-4, extending plasma half-life in therapeutic peptides such as glucagon-like peptide-1 analogues [6]. Notably, >35% of FDA-approved cyclic peptide therapeutics incorporate D-proline or proline derivatives to leverage these biophysical advantages [6].
Table 3: Structural and Functional Outcomes of D-Proline Incorporation
Structural Feature | Functional Consequence | Therapeutic Example |
---|---|---|
cis-Amide Bond Propensity | Stabilizes β-turns and polyproline helices | Complement inhibitors (e.g., PMX205) |
Altered Backbone Dihedrals | Enables alternative receptor docking conformations | Glucagon-like peptide-1 mimetics |
Protease Resistance | Prolongs pharmacokinetic half-life | Octreotide derivatives |
Disrupted Aggregation | Reduces β-sheet formation in amyloidogenic sequences | Alzheimer’s therapeutics |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1